
(S)-Carisbamate-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Carisbamate-d4 is a deuterated form of (S)-Carisbamate, a compound known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Carisbamate-d4 typically involves the incorporation of deuterium atoms into the molecular structure of (S)-Carisbamate. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Utilizing deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms in the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium in the presence of deuterated solvents.
Purification Techniques: Employing advanced purification methods such as chromatography to isolate and purify the deuterated compound.
化学反応の分析
Types of Reactions: (S)-Carisbamate-d4 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-Carisbamate-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving deuterium-labeled molecules to understand reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neuropathic pain.
Industry: Utilized in the development of deuterium-enriched pharmaceuticals to enhance drug stability and efficacy.
作用機序
The mechanism of action of (S)-Carisbamate-d4 involves its interaction with specific molecular targets and pathways in the body. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to prolonged therapeutic effects. The exact molecular targets and pathways may include ion channels and neurotransmitter receptors involved in neurological functions.
類似化合物との比較
Comparison with Other Similar Compounds: (S)-Carisbamate-d4 can be compared with other deuterated and non-deuterated analogs to highlight its uniqueness. Similar compounds include:
(S)-Carisbamate: The non-deuterated form, which may have different pharmacokinetic properties.
Deuterated Anticonvulsants: Other deuterated compounds used in the treatment of neurological disorders.
Uniqueness: The incorporation of deuterium atoms in this compound can lead to improved metabolic stability and reduced side effects compared to its non-deuterated counterpart. This makes it a valuable compound in both research and therapeutic applications.
生物活性
(S)-Carisbamate-d4, a deuterated form of carisbamate, is an emerging compound in the field of neurology, particularly for its potential applications in treating epilepsy and other neurological disorders. This article reviews its biological activity, pharmacological properties, and therapeutic implications based on recent research findings.
Overview of Carisbamate
Carisbamate (CRS), also known as RWJ-333369, is an orally administered neuromodulator that has shown efficacy in treating various types of convulsive disorders, including drug-resistant focal epilepsy and partial-onset seizures. The compound works primarily by inhibiting voltage-gated sodium channels and modulating glutamate transmission, which are crucial mechanisms in neuronal excitability and seizure activity.
- Voltage-Gated Sodium Channel Inhibition : Carisbamate selectively inhibits the Na_v1.2 isoform of voltage-gated sodium channels, which are highly expressed in the hippocampus. This inhibition prevents excessive neuronal firing associated with seizures .
- Antiglutamatergic Effects : The compound also reduces glutamate transmission in the granule cells of the dentate gyrus, further contributing to its anticonvulsant properties .
- Neuroprotective Properties : Studies have indicated that carisbamate can exert neuroprotective effects against seizure-induced neuronal damage, potentially improving long-term outcomes in patients .
Pharmacokinetics
- Absorption and Bioavailability : Carisbamate is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability is high, estimated at around 88% .
- Metabolism : The drug is primarily metabolized in the liver via phase I and phase II reactions involving various cytochrome P450 enzymes (CYP2E1, CYP2A6, CYP2B6, CYP2C19, and CYP3A4/5) and uridine diphosphate glucuronosyltransferase .
- Half-Life : Carisbamate has a relatively long elimination half-life of approximately 12 hours, allowing for twice-daily dosing regimens .
Table 1: Summary of Clinical Trial Findings on Carisbamate
Case Studies and Observations
- Acute Suppression of Spasms : In preclinical studies using a rat model of spasms, carisbamate demonstrated acute suppression of both behavioral and electroclinical spasms. The drug's efficacy was independent of sodium channel blockade mechanisms typically associated with other antiepileptic drugs like phenytoin .
- Long-Term Outcomes : Clinical observations suggest that early intervention with carisbamate may improve long-term neurodevelopmental outcomes in pediatric patients with infantile spasms. This correlation highlights the importance of timely treatment initiation .
- Adverse Effects : While carisbamate is generally well-tolerated, common side effects include dizziness and somnolence. The incidence of these effects appears to be dose-dependent, with higher doses leading to increased withdrawal rates due to adverse events .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (S)-Carisbamate-d4 to ensure isotopic purity and structural integrity?
- Methodological Answer : Synthesis should prioritize deuterium incorporation at specified positions using validated deuterated precursors. Isotopic purity can be confirmed via 1H-NMR to detect residual proton signals and mass spectrometry (MS) for deuterium enrichment ratios (≥98%) . Structural integrity requires chiral HPLC to verify the (S)-enantiomer configuration. Experimental protocols must detail reaction conditions (e.g., solvent, temperature) and purification steps to ensure reproducibility .
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is optimal for sensitivity and specificity. For deuterium retention analysis, use high-resolution MS or 2H-NMR to distinguish isotopic exchange under physiological conditions. Calibration curves should span expected concentration ranges (e.g., 1–1000 ng/mL) with validation for matrix effects .
Q. How should researchers design in vitro assays to evaluate the stability of this compound in simulated physiological environments?
- Methodological Answer : Incubate the compound in buffers mimicking target physiological pH (e.g., gastric pH 1.2, plasma pH 7.4) at 37°C. Monitor degradation via LC-MS at timed intervals. Include controls (non-deuterated carisbamate) to assess deuterium’s impact on stability. Data analysis should calculate half-life (t1/2) and degradation pathways (e.g., hydrolysis, oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vivo models?
- Methodological Answer : Conduct comparative studies using isotope-labeled tracer techniques (e.g., 13C- or 2H-labeling) to track metabolites in rodents vs. primates. Validate findings with species-specific liver microsomes and recombinant enzymes (e.g., CYP450 isoforms). Use statistical tools like ANOVA to identify interspecies variability in metabolic rates .
Q. What experimental strategies are effective in assessing the chiral stability of this compound under physiological conditions?
- Methodological Answer : Employ chiral stationary-phase HPLC to monitor enantiomeric excess (ee) over time in biological fluids. Combine with circular dichroism (CD) spectroscopy to detect configurational changes. Control variables such as temperature, pH, and enzymatic activity to isolate degradation mechanisms .
Q. How should researchers address conflicting pharmacokinetic data for this compound between preclinical and early-phase clinical trials?
- Methodological Answer : Perform meta-analysis of interspecies scaling models (e.g., allometric scaling) to identify discrepancies in absorption or clearance. Validate assumptions using physiologically based pharmacokinetic (PBPK) modeling. Incorporate Bayesian statistics to reconcile variability in human vs. animal data .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: Does this compound (Intervention) exhibit higher blood-brain barrier permeability (Outcome) compared to non-deuterated analogs (Comparison) in rodent models (Population)? .
Q. How can researchers ethically integrate human-derived data into studies on this compound while complying with GDPR and institutional review protocols?
- Methodological Answer : Implement de-identification protocols (e.g., pseudonymization) for patient data. Secure informed consent for secondary use of samples in deuterated drug research. Collaborate with institutional review boards (IRBs) to align data-sharing practices with GDPR Article 89 exemptions for scientific purposes .
Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound in neuropharmacological studies?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC50 values. Apply mixed-effects models to account for inter-individual variability. For small sample sizes, leverage bootstrap resampling to assess confidence intervals. Report effect sizes with 95% CI to avoid overinterpretation of marginal significance .
Q. How should comparative studies between this compound and its non-deuterated form be designed to isolate isotope effects?
- Methodological Answer : Use matched-pair experimental designs with identical synthetic routes (excluding deuterium sources). Control for batch-to-batch variability via orthogonal analytical validation (e.g., X-ray crystallography for structural confirmation). Employ crossover studies in animal models to minimize inter-subject variability .
Methodological and Data Analysis Questions
Q. What are best practices for documenting long-term stability studies of this compound in regulatory submissions?
- Methodological Answer : Follow ICH Q1A(R2) guidelines for accelerated stability testing (40°C/75% RH for 6 months). Include raw chromatograms, degradation product profiles, and statistical summaries of potency changes. Use Arrhenius equation extrapolation to predict shelf-life under standard storage conditions .
Q. How can researchers mitigate bias when interpreting contradictory in vitro vs. in vivo efficacy data for this compound?
- Methodological Answer : Conduct sensitivity analyses to assess confounding factors (e.g., protein binding differences in vitro vs. in vivo). Use Bland-Altman plots to quantify agreement between models. Transparently report limitations in methodology sections, emphasizing translational relevance .
Q. What computational tools are recommended for predicting deuterium isotope effects on this compound’s binding kinetics?
- Methodological Answer : Apply density functional theory (DFT) to calculate kinetic isotope effects (KIEs) at target binding sites. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare results with molecular dynamics simulations of deuterated vs. non-deuterated forms .
Q. Ethical and Reproducibility Considerations
Q. How should researchers address potential conflicts between open-data initiatives and patient privacy in clinical trials involving this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with tiered data access. Share anonymized datasets via controlled-access repositories (e.g., EudraCT). Publish detailed metadata to enable replication without exposing identifiable patient information .
Q. What steps ensure reproducibility in cross-laboratory studies of this compound’s pharmacokinetic properties?
特性
CAS番号 |
1292841-50-9 |
---|---|
分子式 |
C₉H₆D₄ClNO₃ |
分子量 |
219.66 |
同義語 |
(1S)-1-(2-Chlorophenyl-d4)-1,2-ethanediol 2-Carbamate; JNJ 10234094-d4; RWJ 333369-d4; YKP 509-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。